3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester
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Overview
Description
3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester is a complex organic compound that features a tert-butyldimethylsilyloxy group, a methylamino group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the introduction of the methylamino group through nucleophilic substitution reactions. The final step often involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the tert-butyldimethylsilyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The tert-butyldimethylsilyloxy group can protect reactive sites during chemical reactions, while the methylamino group can participate in hydrogen bonding and other interactions. The ester group can be hydrolyzed to release the active acid form, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(Tert-butyldimethylsilyloxy)-5-oxopentanoic acid methyl ester: Lacks the methylamino group, making it less versatile in certain reactions.
5-(1-Methylamino)-5-oxopentanoic acid methyl ester: Lacks the tert-butyldimethylsilyloxy group, which can affect its stability and reactivity.
Uniqueness
3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester is unique due to the presence of both the tert-butyldimethylsilyloxy and methylamino groups. This combination of functional groups provides a balance of stability and reactivity, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
methyl 3-[tert-butyl(dimethyl)silyl]oxy-5-(methylamino)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4Si/c1-13(2,3)19(6,7)18-10(8-11(15)14-4)9-12(16)17-5/h10H,8-9H2,1-7H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKROIHBEBVHRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)NC)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675742 |
Source
|
Record name | Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-5-(methylamino)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-67-1 |
Source
|
Record name | Methyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-(methylamino)-5-oxopentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-5-(methylamino)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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